9-(3-bromo-4-fluorophenyl)-10-(2,3-dichlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
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Overview
Description
“9-(3-bromo-4-fluorophenyl)-10-(2,3-dichlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione” is a complex organic compound that belongs to the acridine family. Acridines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-(3-bromo-4-fluorophenyl)-10-(2,3-dichlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione” typically involves multi-step organic reactions. The process may start with the preparation of the core acridine structure, followed by the introduction of various substituents through halogenation, alkylation, and other functional group transformations. Common reagents used in these reactions include bromine, fluorine, and chlorine sources, as well as catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“9-(3-bromo-4-fluorophenyl)-10-(2,3-dichlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of halogenated groups to simpler hydrocarbons.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as amines or ethers.
Scientific Research Applications
Chemistry
In chemistry, “9-(3-bromo-4-fluorophenyl)-10-(2,3-dichlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, “this compound” could be explored as a lead compound for drug development. Its structural features may be optimized to enhance its therapeutic potential and reduce side effects.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “9-(3-bromo-4-fluorophenyl)-10-(2,3-dichlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione” depends on its specific interactions with molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects may be mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “9-(3-bromo-4-fluorophenyl)-10-(2,3-dichlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione” include other acridine derivatives with various substituents. Examples include:
- 9-phenylacridine
- 9-chloroacridine
- 9-aminoacridine
Uniqueness
The uniqueness of “this compound” lies in its specific combination of substituents, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C29H27BrCl2FNO2 |
---|---|
Molecular Weight |
591.3 g/mol |
IUPAC Name |
9-(3-bromo-4-fluorophenyl)-10-(2,3-dichlorophenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C29H27BrCl2FNO2/c1-28(2)11-20-25(22(35)13-28)24(15-8-9-18(33)16(30)10-15)26-21(12-29(3,4)14-23(26)36)34(20)19-7-5-6-17(31)27(19)32/h5-10,24H,11-14H2,1-4H3 |
InChI Key |
UEIZXUFTGHUHRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2C4=C(C(=CC=C4)Cl)Cl)CC(CC3=O)(C)C)C5=CC(=C(C=C5)F)Br)C(=O)C1)C |
Origin of Product |
United States |
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